Urea, N,N'-dinitro-

Übersicht

Beschreibung

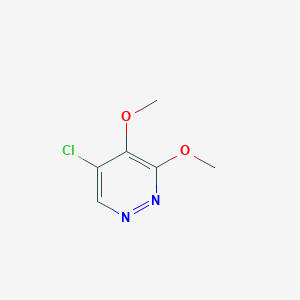

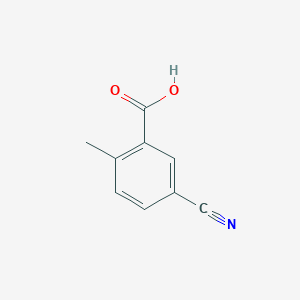

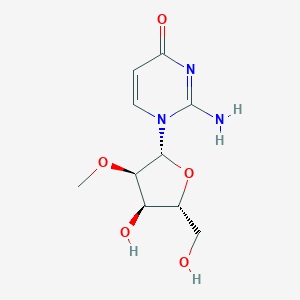

Urea, N,N’-dinitro- is a chemical compound that contains a total of 11 bonds, including 9 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and 1 urea (-thio) derivative . The molecule contains a total of 12 atoms, including 2 Hydrogen atoms, 1 Carbon atom, 4 Nitrogen atoms, and 5 Oxygen atoms .

Synthesis Analysis

The synthesis of Urea, N,N’-dinitro- involves nitration reactions, which are basic reactions used in chemical synthesis . The nitration of N,N’-dialkyl substituted ureas is the most difficult reaction step in the synthesis of a new energetic plasticizer, the so-called DNDA . The nitration of N,N’-diethyl-urea in macroscopic batch reactors led to mixtures of mono- and dinitro derivatives .Molecular Structure Analysis

The molecular structure of Urea, N,N’-dinitro- contains total 11 bond(s); 9 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 double bond(s), and 1 urea (-thio) derivative(s) .Chemical Reactions Analysis

The nitration reactions of Urea, N,N’-dinitro- are highly exothermic and potentially hazardous due to the considerable amounts of heat they give off . These reactions can cause large numbers of secondary, consecutive, and decomposition reactions due to hot spots and accumulated reaction heat .Physical And Chemical Properties Analysis

The physical and chemical properties of Urea, N,N’-dinitro- are largely determined by its molecular structure, which contains a total of 11 bonds, including 9 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, and 1 urea (-thio) derivative .Wissenschaftliche Forschungsanwendungen

Agricultural Applications

- Impact on Soil Microbial Communities : Long-term urea fertilization alters the composition and increases the abundance of soil ureolytic bacterial communities, leading to potential risks of nitrogen loss and soil degradation (Sun, Li, Hu, & Liu, 2019).

- Ammonia and Nitrous Oxide Emissions : Urease inhibitors, like N-(n-butyl) thiophosphoric triamide (NBPT), can reduce ammonia, nitrous oxide, and nitric oxide emissions from urea-fertilized fields, showing environmental benefits (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).

Plant Growth and Nutrition

- Effects on Plant Uptake and Assimilation : Studies in Arabidopsis show that urea uptake is regulated by the initial nitrogen status of plants and affects the expression of nitrate and ammonium transporters and key enzymes in the glutamine synthetase-glutamate synthase pathway (Mérigout et al., 2008).

- Transport by Nitrogen-Regulated Proteins : Research demonstrates that channel-like tonoplast intrinsic proteins in Arabidopsis facilitate urea transport, indicating their role in equilibrating urea concentrations between different cellular compartments (Liu et al., 2003).

Environmental Impact

- Water Quality Degradation : Urea fertilization, particularly in phosphorus-rich lakes, can degrade water quality by increasing algal biomass and microcystin concentrations, indicating potential environmental risks (Finlay et al., 2010).

- Effect on Greenhouse Gas Emissions : Urea deep placement in rice fields can affect N2O and NO emissions, offering insights into the environmental impact of fertilizer application methods (Gaihre et al., 2015).

Wirkmechanismus

Safety and Hazards

Urea, N,N’-dinitro- should not be released into the environment . It is recommended to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation . In case of contact with skin, eyes, or clothing, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Zukünftige Richtungen

The future directions for the study and application of Urea, N,N’-dinitro- could involve the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation . Furthermore, the application of nano-urea along with 75% N through prilled urea is an energy-efficient, environmentally robust, and economically feasible nutrient management approach for sustainable crop production .

Eigenschaften

IUPAC Name |

1,3-dinitrourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4O5/c6-1(2-4(7)8)3-5(9)10/h(H2,2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNECAQOEHMAUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N[N+](=O)[O-])N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446324 | |

| Record name | Urea, N,N'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176501-96-5 | |

| Record name | Urea, N,N'-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin](/img/structure/B171790.png)

![2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171797.png)